(C-azaniumylcarbonimidoyl)-dimethylazanium;sulfate
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Overview
Description
The compound identified as “(C-azaniumylcarbonimidoyl)-dimethylazanium;sulfate” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is one of the many compounds cataloged in this extensive database, which is used by researchers worldwide to access chemical information.
Preparation Methods
The preparation of (C-azaniumylcarbonimidoyl)-dimethylazanium;sulfate involves various synthetic routes and reaction conditions. The specific methods for synthesizing this compound can vary depending on the desired purity and yield. Industrial production methods typically involve large-scale chemical reactions that are optimized for efficiency and cost-effectiveness. These methods may include the use of catalysts, specific temperature and pressure conditions, and purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
(C-azaniumylcarbonimidoyl)-dimethylazanium;sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
(C-azaniumylcarbonimidoyl)-dimethylazanium;sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a standard for analytical techniques. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a lead compound for drug development. Industrial applications may include its use in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of (C-azaniumylcarbonimidoyl)-dimethylazanium;sulfate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, this compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Understanding the precise mechanism of action requires detailed studies using techniques such as molecular docking, enzyme assays, and cellular assays.
Comparison with Similar Compounds
(C-azaniumylcarbonimidoyl)-dimethylazanium;sulfate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can involve analyzing the chemical properties, biological activities, and potential applications of these compounds. By understanding the similarities and differences, researchers can gain insights into the specific advantages and limitations of this compound.
Conclusion
This compound is a versatile compound with numerous applications in scientific research Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for researchers in various fields
Properties
IUPAC Name |
(C-azaniumylcarbonimidoyl)-dimethylazanium;sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.H2O4S/c1-6(2)3(4)5;1-5(2,3)4/h1-2H3,(H3,4,5);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFLXJEPKOPGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH+](C)C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.